Bisphenol A bis(2-hydroxypropyl) ether

説明

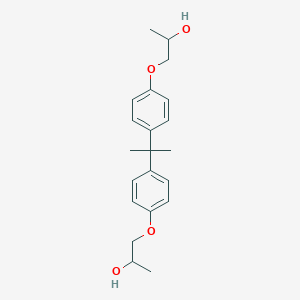

Bisphenol A bis(2-hydroxypropyl) ether (CAS 116-37-0) is a derivative of bisphenol A (BPA) modified with two 2-hydroxypropyl groups. This compound is structurally characterized by a central isopropylidene bridge connecting two phenol rings, each substituted with a 2-hydroxypropyl ether group. It is widely utilized in polymer manufacturing as a stabilizer, where it forms robust chemical bonds to prevent polymer degradation and maintain material integrity . Additionally, it serves as a hydroxylated metabolite of bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE), compounds commonly found in epoxy resins and dental materials .

特性

IUPAC Name |

1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUNYUUEFHIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051592 | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [MSDSonline] | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-37-0, 37353-75-6 | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianol 33 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Isopropylidenediphenol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5K2510L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Heterogeneous vs. Homogeneous Catalysts

Heterogeneous catalysts (e.g., metal hydroxides, carbonates) and homogeneous catalysts (e.g., organometallic complexes) are widely employed. A composite catalyst system described in patent literature combines 1,1'-bis(diphenylphosphine) ferrocene with metal compounds (e.g., KCO, NaOH) to achieve >95% selectivity for the bis-substituted product.

Key Catalytic Advantages:

Catalyst Loading and Temperature Optimization

Reactor trials demonstrate that a catalyst loading of 0.5–1.5 wt% relative to Bisphenol A maximizes yield while minimizing residual monomers. Temperatures between 150–175°C optimize kinetic energy without promoting thermal degradation.

Industrial-Scale Synthesis Protocols

Batch Reactor Methodology

A representative protocol involves:

-

Reactor Preparation : Autoclave washed with distilled water and dried under vacuum.

-

Charging Reactants : Bisphenol A (700 g) and catalyst (5–8 g) are loaded under nitrogen purge.

-

Propylene Oxide Addition : Introduced incrementally at 150–175°C, maintaining pressure at -0.05–0.5 MPa .

-

Post-Reaction Processing : Vacuum degassing at 100°C, neutralization with glacial acetic acid, and cooling to 80°C.

Critical Parameters:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 155–165°C | Prevents oligomerization |

| Pressure | -0.05–0.2 MPa | Ensures complete epoxide consumption |

| Catalyst Composition | Fe:P:Na = 1:0.01:0.5 | Maximizes selectivity |

Byproduct Formation and Mitigation Strategies

Mono-Substituted Derivatives

Mono-(2-hydroxypropyl) Bisphenol A ether forms when stoichiometry or mixing efficiency is suboptimal. Patent data indicate that maintaining a Bisphenol A:propylene oxide molar ratio of 1:2.2 reduces mono-ether content to <0.05%.

Color Impurities

Residual catalysts (e.g., amines) deepen product color. Neutralization with glacial acetic acid and vacuum stripping limit color indices to 15–20 Pt-Co units .

Advanced Purification Techniques

Vacuum Distillation

Post-reaction vacuum degassing at 100°C for 20 minutes removes unreacted propylene oxide and low-boiling impurities.

Solvent-Free Crystallization

High-purity this compound (>98%) is achievable via melt crystallization at 60–80°C , avoiding solvent residues.

Comparative Analysis of Synthesis Routes

Method 1: Alkaline Catalysis

-

Catalyst : NaOH/KOH

-

Yield : 85–90%

-

Drawbacks : High color indices (50–70 Pt-Co), residual Bisphenol A >100 ppm.

化学反応の分析

Bisphenol A bis(2-hydroxypropyl) ether undergoes various chemical reactions, including:

科学的研究の応用

Pharmaceuticals

BPA-BHPE is increasingly recognized for its role in pharmaceutical formulations. It serves as an excipient in drug delivery systems, particularly in the development of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its properties help enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) such as Zafirlukast, a medication for asthma management .

Polymer Chemistry

In polymer chemistry, BPA-BHPE is utilized as a building block for synthesizing various polyfunctional materials. It acts as an amine scavenger during polymerization processes, preventing the formation of toxic by-products that can arise from residual amines . This application is crucial for producing high-performance polymers used in coatings, adhesives, and sealants.

Environmental Studies

BPA-BHPE has been identified as a common contaminant in food contact materials. Research has shown that it can migrate from plastics into food products, raising concerns about human exposure and environmental impact . Studies employing advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are essential for monitoring BPA-BHPE levels in consumer goods and assessing its potential health risks .

Case Study 1: Drug Formulation

A study highlighted the use of BPA-BHPE as a solubilizing agent in the formulation of poorly soluble drugs. The research demonstrated that incorporating BPA-BHPE significantly improved the dissolution rate and bioavailability of Zafirlukast compared to traditional excipients. This finding underscores the compound's potential to enhance therapeutic efficacy in pharmaceutical applications.

Case Study 2: Polymer Production

In another investigation, BPA-BHPE was employed in synthesizing epoxy resins. The study found that using BPA-BHPE resulted in resins with superior mechanical properties and thermal stability compared to those produced with conventional bisphenol derivatives. This advancement suggests that BPA-BHPE can contribute to developing high-performance materials suitable for demanding industrial applications.

Comparative Analysis Table

作用機序

The mechanism of action of bisphenol A bis(2-hydroxypropyl) ether involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by binding to estrogen receptors and mimicking the effects of natural hormones . This interaction can lead to alterations in gene expression and cellular functions, affecting various biological processes .

類似化合物との比較

Hormonal Activity

- This compound: Exhibits estrogenic activity as a metabolite of BADGE, though weaker than BPA. In vitro studies show it binds to estrogen receptors at micromolar concentrations .

- BADGE·2HCl : Demonstrates negligible estrogenicity but higher cytotoxicity compared to BADGE·2H2O due to chlorine substituents .

- BFDGE·2H2O : Shares similar estrogenic potency with BADGE·2H2O, highlighting risks in chronic exposure scenarios .

Stability and Degradation

- BADGE and BFDGE derivatives hydrolyze under acidic or aqueous conditions to form dihydroxy (e.g., BADGE·2H2O) or chlorinated (e.g., BADGE·2HCl) products. This compound is a stable end-product of BADGE hydrolysis .

- Chlorinated derivatives like BADGE·2HCl exhibit greater environmental persistence than hydroxylated analogues .

Analytical Detection

- This compound: Quantified in human urine using HPLC-FLD with solid-phase extraction, achieving detection limits of 0.1 ng/mL .

- BADGE·2HCl : Requires LC-MS/MS for sensitive detection due to its complex structure and low volatility .

Environmental and Health Impacts

- This compound: Detected in indoor air and dust, though at lower concentrations than BPA.

- BADGE·2H2O : Classified as a "substance of very high concern" under EU REACH due to endocrine-disrupting properties .

- BFDGE : Increasingly used as a BPA substitute in thermal paper, but studies indicate comparable endocrine risks .

Research Findings and Data Gaps

- Regulatory Status: The EU restricts BADGE derivatives in food-contact materials, but global regulations for analogues like this compound are inconsistent .

生物活性

Bisphenol A bis(2-hydroxypropyl) ether (BADGE·2H₂O) is a chemical compound derived from bisphenol A (BPA), commonly used in the production of epoxy resins and coatings. Its applications span various industries, particularly in food packaging and dental materials. This article explores the biological activities associated with BADGE·2H₂O, focusing on its estrogenic properties, potential health risks, and environmental impact.

Chemical Structure and Properties

BADGE·2H₂O is characterized by its ether linkage and hydroxyl groups, which contribute to its reactivity and biological interactions. The molecular formula is C₁₄H₁₈O₄, and it is often encountered in the form of a dihydrate.

Estrogenic Activity

Research indicates that BADGE·2H₂O exhibits significant estrogenic activity , akin to BPA. A study demonstrated that BADGE·2H₂O increases the expression of Nur77 mRNA and protein in testicular Leydig cells, leading to enhanced steroidogenesis through the upregulation of steroidogenic genes such as StAR and 3β-HSD . This suggests that BADGE·2H₂O can disrupt normal endocrine functions by mimicking estrogen.

Table 1: Estrogenic Effects of BADGE·2H₂O

| Study | Findings |

|---|---|

| Increased Nur77 gene expression and steroidogenesis in Leydig cells. | |

| Evidence of transplacental transfer in maternal-fetal pairs, indicating potential developmental impacts. |

Toxicological Studies

Toxicological assessments have revealed that BADGE·2H₂O can induce genotoxic effects. For instance, comparisons between BADGE and its hydrolyzed forms (BADGE·H₂O and BADGE·2H₂O) indicated that the unreacted epoxy groups are primarily responsible for its genotoxicity, with higher toxicity linked to higher concentrations of these groups .

Case Study: Human Exposure

A significant study analyzed maternal and cord serum samples from e-waste dismantling sites in Southern China, revealing elevated levels of BDGEs (including BADGE·2H₂O) compared to reference sites. The findings suggest that individuals in these environments are at increased risk of exposure to bisphenol analogs, which may correlate with adverse health outcomes .

Environmental Impact

BADGE·2H₂O's presence in the environment raises concerns due to its potential for bioaccumulation and endocrine disruption. The migration limits set by European legislation for bisphenol compounds highlight the need for monitoring their levels in foodstuffs .

Table 2: Regulatory Limits for BADGE Compounds

| Compound | Migration Limit (mg/kg) |

|---|---|

| BADGE | 1 |

| BADGE·H₂O | 1 |

| BADGE·2H₂O | 1 |

Health Risks

The health implications of exposure to BADGE·2H₂O include potential reproductive toxicity and endocrine disruption. The Danish EPA has classified BPA-related compounds as having possible reproductive risks, emphasizing the need for further research into their long-term effects on human health .

Q & A

Q. What are the established synthetic pathways for Bisphenol A bis(2-hydroxypropyl) ether, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic addition reactions between Bisphenol A (BPA) and glycidol derivatives. Key parameters include catalyst choice (e.g., alkali hydroxides), temperature control (60–120°C), and stoichiometric ratios of reactants. Side reactions, such as incomplete etherification or oligomerization, can reduce purity, necessitating purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used due to its sensitivity for hydroxylated aromatic compounds. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides specificity for trace analysis in biological samples (e.g., serum, urine). Method validation should include recovery tests and matrix-matched calibration .

Q. How does this compound interact with biological systems in vitro, and what assays are suitable for assessing cytotoxicity?

The compound’s estrogenic potential can be evaluated using MCF-7 cell proliferation assays (E-SCREEN) or yeast estrogen screen (YES). Cytotoxicity is often measured via MTT or LDH assays in primary human cells (e.g., hepatocytes). Metabolites, such as dihydroxypropyl derivatives, require metabolic activation using S9 liver fractions to mimic in vivo conditions .

Advanced Research Questions

Q. What structural modifications of this compound alter its endocrine-disrupting activity, and how can QSAR models predict these effects?

Substituents on the hydroxyl groups (e.g., chlorination, alkylation) significantly impact binding affinity to estrogen receptors (ERα/β). Quantitative structure-activity relationship (QSAR) models incorporating logP, polar surface area, and hydrogen-bonding capacity can predict bioactivity. Molecular docking simulations further elucidate interactions with ER ligand-binding domains .

Q. How can researchers resolve contradictions in dose-response relationships observed in toxicological studies of this compound?

Non-monotonic dose-response curves (NMDRCs) may arise from receptor saturation or opposing signaling pathways at high doses. Robust study designs should include:

Q. What methodologies are recommended for assessing the toxicokinetics of this compound across species, and how do metabolic differences affect risk extrapolation?

Toxicokinetic studies should combine in vivo rodent models with physiologically based pharmacokinetic (PBPK) modeling to estimate absorption, distribution, and clearance. Interspecies differences in glucuronidation efficiency (e.g., human vs. rat UGT isoforms) necessitate allometric scaling adjustments. Stable isotope-labeled analogs improve quantification precision in mass spectrometry workflows .

Q. What strategies optimize the detection of this compound degradation products in environmental samples?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enhances recovery from aqueous matrices. Non-targeted analysis using high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) identifies unknown metabolites. Collaborative trials should validate inter-laboratory reproducibility for regulatory compliance .

Methodological Considerations

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., immunoassays vs. LC-MS/MS) to address false positives/negatives .

- Advanced Modeling : Integrate omics data (transcriptomics, metabolomics) with adverse outcome pathways (AOPs) to mechanistically link exposure to health effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。